molecular formula C9H10O4S B2770477 4-(Methanesulfonylmethyl)benzoic acid CAS No. 199535-00-7

4-(Methanesulfonylmethyl)benzoic acid

Cat. No.: B2770477
CAS No.: 199535-00-7
M. Wt: 214.24
InChI Key: HPGPGXQMPNJNPV-UHFFFAOYSA-N
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Description

4-(Methanesulfonylmethyl)benzoic acid is an organic compound with the molecular formula C9H10O4S. It is characterized by the presence of a methanesulfonylmethyl group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methanesulfonylmethyl)benzoic acid typically involves the reaction of benzoic acid derivatives with methanesulfonylmethyl reagents. One common method includes the use of methyl benzoate, which is reacted with sodium hydroxide and ethanol under reflux conditions to form the desired product . The reaction conditions often involve heating the mixture gently and then boiling under reflux to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of bulk reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization and other separation techniques to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(Methanesulfonylmethyl)benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and substituted benzoic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(Methanesulfonylmethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methanesulfonylmethyl)benzoic acid is unique due to the presence of the methanesulfonylmethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

IUPAC Name

4-(methylsulfonylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c1-14(12,13)6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGPGXQMPNJNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199535-00-7
Record name 199535-00-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of commercially available methyl 4-(methanesulphonylmethyl)benzoate (1.00 g, 4.4 mmol) in 2M NaOH (25 mL) was heated at reflux for 30 minutes under N2. The reaction mixture was cooled to 0° C. and acidified with 2M HCl (15 mL) to a pH below 2. The white precipitate was filtered and dried to provide the title compound as a white solid (0.95 g, 97% yield): 1HNMR (DMSO-d6) δ2.97 (s, 3H), 4.61 (s, 2H), 7.49 (d, J=0.5 Hz, 2H), 7.94-7.98 (d, J=0.5 Hz, 2H), 13.00 (s, 1H): MS (ESI) [M−H]− at m/z 213.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Yield
97%

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